4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate
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Overview
Description
LSM-28160 is a member of quinolines.
Scientific Research Applications
Synthesis and Antibacterial Activities
A study focused on synthesizing a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids for treating systemic infections. These pyrroloquinolines exhibited potent antibacterial activities against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Fungicidal Potential
Another research synthesized derivatives of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (pyroquilon) with potential fungicidal activity. This synthesis aimed to address the need for effective fungicides in agriculture (Kappe & Kappe, 2009).
Diuretic Properties
Studies have also been conducted on compounds like 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possess strong diuretic properties. These compounds are potential candidates for hypertension remedies. The polymorphic modifications of these compounds have been found and studied for their crystal packing differences (Shishkina et al., 2018).
Anticancer Potential
There's also significant research into the cytotoxicity of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones against various human cancer cell lines. These studies are crucial for developing new anticancer therapies (Mphahlele et al., 2016).
Anti-leukemic Activity
Research has been conducted on compounds like 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, which showed cytotoxic potential against leukemia cell lines. This highlights the potential application of these compounds in leukemia treatment (Guillon et al., 2018).
Anticoagulant Activity
The anticoagulant activity of new derivatives of Pyrrolo[3,2,1-ij]quinolin-2-ones has been studied. This research is significant in developing new treatments for blood coagulation disorders (Novichikhina et al., 2020).
Antitubercular Agents
Several compounds, such as 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid hetarylamides, have been synthesized and studied for their antitubercular activity. These compounds are potential candidates for treating tuberculosis (Ukrainets et al., 2007).
Properties
Molecular Formula |
C24H16ClNO3 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(11-oxo-10-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-9-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C24H16ClNO3/c25-18-11-9-17(10-12-18)24(28)29-22-19-8-4-7-16-13-14-26(21(16)19)23(27)20(22)15-5-2-1-3-6-15/h1-12H,13-14H2 |
InChI Key |
GDWDRDMFADNWJR-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)Cl |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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